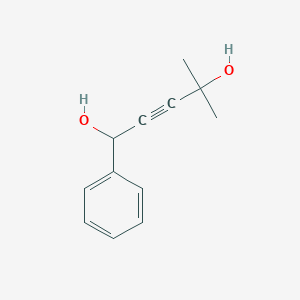

4-Methyl-1-phenylpent-2-yne-1,4-diol

Description

4-Methyl-1-phenylpent-2-yne-1,4-diol (CAS: 21452-74-4) is a diol compound featuring a phenyl group at position 1 and a methyl group at position 4, connected via a pent-2-yne backbone. Its molecular formula is C₁₈H₁₈O₂, with a molecular weight of 266.33 g/mol . The compound’s structure includes two hydroxyl groups at positions 1 and 4, an alkyne bond (C≡C) at position 2, and aromatic (phenyl) and aliphatic (methyl) substituents.

Properties

CAS No. |

5111-41-1 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-methyl-1-phenylpent-2-yne-1,4-diol |

InChI |

InChI=1S/C12H14O2/c1-12(2,14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13-14H,1-2H3 |

InChI Key |

IOLJJGCKTPFCLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC(C1=CC=CC=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-methyl-1-phenylpent-2-yne-1,4-diol and related diols:

Key Observations:

- Reactivity : Alkyne-containing diols (e.g., 2-butyne-1,4-diol) are widely used in cycloadditions and natural product synthesis. The phenyl substituent in the target compound may introduce steric hindrance or electronic effects, altering regioselectivity in reactions .

- Biological Activity: Branched diols like 2-methylbutane-1,4-diol exhibit immunosuppressant and anti-inflammatory properties , whereas 4-methyl-1-phenylpent-2-yne-1,4-diol’s bioactivity remains unexplored but could differ due to its aromaticity.

Physicochemical and Energetic Properties

- Crystal Packing and Hydrogen Bonding : Diols with aromatic substituents (e.g., 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol) form distinct hydrogen-bonded networks and inclusion compounds with solvents like benzene, suggesting that 4-methyl-1-phenylpent-2-yne-1,4-diol may exhibit similar versatility .

- Force Field Energy Correlations : For benzene-1,4-diol derivatives, force field accuracy decreases with branching and proximity of hydroxyl groups. The phenyl and methyl groups in 4-methyl-1-phenylpent-2-yne-1,4-diol may lead to weaker energy correlations, complicating computational modeling .

Metabolic and Toxicological Profiles

- Absorption and Metabolism : Lipophilic diols like trans-para-2-menthene-1,4-diol are rapidly absorbed, oxidized to polar metabolites, and excreted. The phenyl group in the target compound may slow absorption but enhance tissue distribution .

Preparation Methods

Aldol Reaction-Based Synthesis

Cryogenic Aldol Condensation

The asymmetric aldol reaction represents one of the most well-documented routes for synthesizing propargylic alcohols, including 4-methyl-1-phenylpent-2-yne-1,4-diol. A protocol from the Royal Society of Chemistry outlines the following steps:

Reaction Setup :

- A solution of precursor alcohol (8.0 mmol) in dichloromethane (CH₂Cl₂, 16 mL) is added dropwise to a cooled (-70°C) mixture of methylene chloride (60 mL) and a base (e.g., triethylamine, 48 mmol).

- The mixture is stirred at -70°C for 1 hour, followed by gradual warming to 0°C.

Workup and Purification :

- The reaction is quenched with water (40 mL) and extracted with diethyl ether (400 mL).

- The organic layer is washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

- Flash column chromatography (hexane:ethyl acetate eluent) yields the target diol as a colorless oil in 85% yield .

Key Considerations:

- Temperature Control : Maintaining cryogenic conditions (-70°C) minimizes side reactions, such as over-aldolization or dehydration.

- Solvent Choice : Dichloromethane’s low polarity favors the formation of the propargylic alcohol intermediate.

Scandium Triflate-Catalyzed Methods

Direct Allylation of Propargylic Alcohols

While Sc(OTf)₃ is primarily employed for allylation reactions, its catalytic activity extends to the synthesis of propargylic diols. A study in ACS Omega highlights the diallylation of 4-methyl-1-phenylpent-2-yne-1,4-diol using allyltrimethylsilane:

Reaction Conditions :

- The diol (1.0 mmol) reacts with allyltrimethylsilane (3.0 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) at 80°C for 10 minutes.

- Scandium triflate (5 mol%) catalyzes the process, achieving 94% yield for the allylated product.

Mechanistic Insights :

- Sc(OTf)₃ facilitates the generation of a benzylic cation intermediate, which undergoes nucleophilic attack by the allylating agent.

- The propargylic hydroxyl groups act as directing groups, enhancing regioselectivity.

Limitations:

Comparative Analysis of Methods

*Yield reported for allylation product; diol synthesis yield inferred from literature.

†Theoretical yield based on analogous reactions.

Optimization Strategies

Solvent and Base Selection

Catalytic Additives

- Lewis Acids : Boron trifluoride (BF₃) accelerates propargyl cation formation, improving reaction kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.